Product packaging for alglucerase(Cat. No.:CAS No. 143003-46-7)

alglucerase

Cat. No.: B1176519
CAS No.: 143003-46-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alglucerase is a modified form of the human β-glucocerebrosidase enzyme, which has been historically used as a long-term enzyme replacement therapy for Type I Gaucher disease . This research-grade product provides scientists with a key tool to study lysosomal storage disorders. Its mechanism of action involves catalyzing the hydrolysis of the glycolipid glucocerebroside into glucose and ceramide, which is part of the normal degradation pathway for membrane lipids . Originally, this compound was prepared from human placental tissue, but it has been superseded in the clinic by recombinant versions . For researchers, this enzyme is valuable for investigating enzyme kinetics, cellular uptake mechanisms via macrophage mannose receptors, and the pathobiology of Gaucher disease in vitro. It also serves as a critical reagent in the development and validation of new bioanalytical methods. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in humans, nor for any diagnostic, therapeutic, or clinical procedures.

Properties

CAS No.

143003-46-7

Molecular Formula

C6H8N2O3

Origin of Product

United States

Molecular and Structural Determinants of Alglucerase Functionality

Glycoprotein (B1211001) Structure and Conformational Dynamics

Alglucerase is a glycoprotein, meaning its protein structure is adorned with carbohydrate chains (glycans). drugbank.com These glycans, along with the protein's three-dimensional conformation, are critical for its biological activity and proper targeting within the body.

Primary and Higher-Order Structural Characterization of Beta-Glucocerebrosidase

The fundamental structure of this compound is that of human beta-glucocerebrosidase, a protein with a molecular weight of approximately 55.6 kDa. wikipedia.org The protein consists of 497 amino acids and its three-dimensional structure is organized into three distinct domains: wikipedia.org

Domain I: A three-stranded anti-parallel β-sheet.

Domain II: An immunoglobulin (Ig)-like fold.

Domain III: A central TIM barrel, which houses the active site of the enzyme. wikipedia.org

Oligosaccharide Chain Modification for Lysosomal Targeting: The Mannose-Termination Principle

A key feature of this compound is the specific modification of its oligosaccharide chains. wikipedia.org In its natural state, the carbohydrate chains of beta-glucocerebrosidase can be complex. For this compound, these chains are enzymatically modified to terminate with mannose residues. wikipedia.org This modification is based on the "mannose-termination principle," which is essential for targeting the enzyme to its site of action. nih.gov

Macrophages, the primary cells affected in Gaucher disease, have specific mannose receptors on their surface. nih.gov These receptors recognize and bind to the terminal mannose residues on this compound, facilitating its uptake into the cell and subsequent delivery to the lysosomes. nih.gov This targeted delivery ensures that the enzyme reaches the cellular compartment where the accumulation of its substrate, glucocerebroside, occurs.

Enzymatic Catalysis and Substrate Specificity of this compound

This compound functions as a catalyst, accelerating a specific biochemical reaction within the lysosome. Its efficiency and specificity are governed by its active site and the presence of essential cofactors.

Hydrolytic Mechanism of Glucocerebroside Turnover

The primary enzymatic function of this compound is to catalyze the hydrolysis of glucocerebroside. drugbank.com This reaction involves the cleavage of a β-glycosidic linkage, breaking down glucocerebroside into glucose and ceramide. wikipedia.org This process is a normal step in the degradation pathway of membrane lipids. drugbank.com In Gaucher disease, the deficiency of functional beta-glucocerebrosidase leads to the accumulation of glucocerebroside within the lysosomes of macrophages. nih.gov

Cofactor Requirements and Activating Protein Interactions (e.g., Saposin C)

For optimal activity, this compound requires the presence of a cofactor, a small, non-protein chemical compound that assists in the enzyme's biological activity. The key cofactor for beta-glucocerebrosidase is Saposin C. wikipedia.org Saposin C is a small glycoprotein that interacts with both the enzyme and the lipid membranes within the lysosome. wikipedia.org It is believed to facilitate the interaction of this compound with its membrane-bound substrate, glucocerebroside, thereby enhancing the enzyme's catalytic efficiency. wikipedia.org

Biocatalytic Efficiency and Kinetic Parameters of this compound Activity

The efficiency of an enzyme is often described by its kinetic parameters, which provide insight into its interaction with its substrate and its catalytic rate. The activity of beta-glucocerebrosidase, the enzyme that this compound is based on, follows Michaelis-Menten kinetics. researchgate.netlibretexts.org This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate.

The key kinetic parameters are the Michaelis constant (Km) and the maximum velocity (Vmax). ucl.ac.uk Km is the substrate concentration at which the reaction rate is half of Vmax, and it provides an inverse measure of the enzyme's affinity for its substrate. ucl.ac.uklibretexts.org A lower Km value indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. ucl.ac.uk

Studies on human leukocyte glucosylceramidase have reported a Km value of 12.6 mM and a Vmax of 333 U/mg when using the artificial substrate p-nitrophenyl-β-D-glucopyranoside (PNPG). researchgate.net It is important to note that these values can vary depending on the specific substrate and the experimental conditions.

Interactive Data Table: Kinetic Parameters of Beta-Glucocerebrosidase

SubstrateKm (mM)Vmax (U/mg)
p-nitrophenyl-β-D-glucopyranoside (PNPG)12.6333

Cellular and Subcellular Delivery Mechanisms of Alglucerase

Endocytic Pathway and Intralysosomal Translocation of Alglucerase

Following recognition by mannose receptors on the cell surface, this compound is internalized by macrophages through the endocytic pathway. rxlist.comeur.nl Receptor-mediated endocytosis is a key mechanism for the uptake of lysosomal enzymes. eur.nl Once internalized, this compound is transported through the endosomal system. eur.nl

Studies using immunoelectron microscopy have shown that this compound is targeted to the endosomal/lysosomal system in both Kupffer cells and endothelial cells in the liver. eur.nl The presence of this compound within large vacuoles is indicative of its transport to these compartments. eur.nl At the subcellular level, this compound is predominantly associated with the limiting membrane of endosomes or lysosomes. eur.nl The endocytic pathway followed can be cell-type specific and is influenced by factors such as receptor distribution and the type of ligand. eur.nl

Lysosomal enzymes, including this compound, function within the acidic environment of the lysosome to hydrolyze their substrates. fda.govbiorxiv.org The process by which endosomes mature into lysosomes is complex and involves the transport of endocytosed proteins and enzymes to lysosomes. eur.nl

Factors Influencing Cellular Uptake and Subcellular Distribution of Exogenous Enzymes

Several factors can influence the cellular uptake and subcellular distribution of exogenous enzymes like this compound. For enzyme replacement therapy, efficient targeting to the specific cells and organelles where the enzyme deficiency occurs is crucial for therapeutic success.

As discussed, the presence and characteristics of specific receptors, such as the mannose receptors on macrophages, play a primary role in the initial binding and internalization of this compound. fda.govrxlist.com The modification of this compound to expose mannose residues is a deliberate strategy to enhance its uptake by macrophages. fda.goveur.nl

Beyond receptor availability, other factors can influence the endocytic pathway and subsequent intracellular trafficking. The endocytic pathway is cell-type specific and determined by factors like receptor distribution, valency, and the type of ligand. eur.nl The physicochemical properties of the enzyme itself, such as size, shape, surface charge, and surface functionalization, can also significantly impact cellular uptake and intracellular fate. mdpi.comnih.gov For instance, the size and shape of nanoparticles, which are sometimes used as delivery vehicles for therapeutic agents, are known to affect their ability to enter cells and their subsequent distribution. mdpi.comnih.gov

The cellular microenvironment, including factors like fibrosis and the extracellular matrix, can also alter the properties of therapeutic agents and affect their interaction with the cell membrane, ultimately influencing their intracellular fate. nih.gov For lysosomal enzymes, proper trafficking from the endoplasmic reticulum through the Golgi and endocytic route is essential for their delivery to lysosomes. biorxiv.orgbiorxiv.org The inability of hydrolase trafficking due to mutations or issues with receptors or cofactors can lead to substrate accumulation in lysosomes. biorxiv.orgbiorxiv.org

While the specific factors influencing this compound uptake and distribution have been primarily studied in the context of its interaction with macrophage mannose receptors, the general principles governing the cellular uptake and trafficking of exogenous proteins and nanoparticles provide a broader context for understanding potential influencing factors.

Here is a summary of factors influencing cellular uptake and distribution:

FactorInfluence on Uptake and Distribution
Receptor Presence and CharacteristicsPrimary determinant of initial binding and internalization (e.g., mannose receptors for this compound). fda.govrxlist.com
Enzyme/Protein Physicochemical PropertiesSize, shape, surface charge, and surface functionalization can impact cellular entry and trafficking. mdpi.comnih.gov
Cellular MicroenvironmentCan alter properties of therapeutic agents and affect interactions with cell membrane. nih.gov
Endocytic Pathway CharacteristicsCell-type specific and influenced by receptor distribution, valency, and ligand type. eur.nl
Intracellular Trafficking MachineryProper functioning of endosomal and lysosomal systems is essential for delivery to target organelle. eur.nlbiorxiv.orgbiorxiv.org

Biotechnological Production Methodologies and Glycoengineering of Glucocerebrosidases

Historical Development of Placental-Derived Enzyme Production

The journey of ERT for Gaucher disease began with the development of alglucerase (Ceredase®), an enzyme purified from human placental tissue. nih.govwikipedia.org This pioneering work, largely conducted by researchers at the U.S. National Institutes of Health (NIH), involved isolating and purifying glucocerebrosidase from placentas. nih.govprinceton.edu A significant breakthrough was the modification of the enzyme to expose mannose residues on its oligosaccharide chains. nih.govwikipedia.org This modification was crucial for targeting the enzyme to macrophages, the primary cells affected in Gaucher disease, via mannose receptors. nih.govportlandpress.com

The process was resource-intensive, requiring approximately 20,000 placentas to produce enough this compound to treat one patient for a single year. nih.gov this compound was the first ERT to be approved by the U.S. Food and Drug Administration (FDA) in 1991 for the treatment of Type 1 Gaucher's disease. nih.govwikipedia.org Despite its success, the reliance on human tissue raised concerns about potential transmission of infectious agents and limitations in supply. wikipedia.orgnih.gov This led to the development of recombinant DNA technologies for producing glucocerebrosidase. nih.govwikipedia.org this compound has since been largely replaced by these recombinant enzymes and has been withdrawn from the market. wikipedia.org

Recombinant Expression Systems for Glucocerebrosidase Synthesis

The advent of recombinant DNA technology revolutionized the production of glucocerebrosidase, offering a safer, more scalable, and cost-effective alternative to placental extraction. nih.govwikipedia.orgafricanjournalofbiomedicalresearch.com Various expression systems have been developed, each with unique characteristics influencing the final enzyme product.

Chinese Hamster Ovary (CHO) cells are a widely used mammalian expression system for producing recombinant proteins, including the second-generation glucocerebrosidase, imiglucerase (B1177831) (Cerezyme®). oup.comportlandpress.comusp.br Imiglucerase is a recombinant form of human GCase produced in CHO cells and became available in 1994. nih.govmedscape.com

A key feature of production in CHO cells is the post-production modification required to ensure therapeutic efficacy. portlandpress.com The N-glycans on the CHO-cell-derived enzyme are predominantly of the complex type. oup.com To facilitate uptake by macrophage mannose receptors, imiglucerase undergoes an in vitro enzymatic remodeling process to expose terminal mannose residues. oup.comportlandpress.com This involves treatment with exoglycosidases like α-neuraminidase, β-galactosidase, and β-N-acetylglucosaminidase. oup.com

Plant-based systems have emerged as a promising and cost-effective alternative for producing recombinant proteins. oup.comnih.gov Taliglucerase alfa (Elelyso®) is a glucocerebrosidase produced in a plant cell-based system using genetically modified carrot cells. portlandpress.commedscape.com This was the first plant cell-based ERT approved by the FDA in 2012. medscape.com

A significant advantage of this system is that the enzyme is produced with the appropriate terminal mannose residues, eliminating the need for post-production enzymatic deglycosylation that is required for imiglucerase. nih.govproteopedia.org In carrot cells, the recombinant GCase is targeted to storage vacuoles where plant-specific enzymes modify the complex glycans to expose terminal mannose residues naturally. proteopedia.org Other plant systems, such as those using Nicotiana benthamiana root cultures and Arabidopsis thaliana seeds, have also been explored for GCase production. mdpi.comnih.gov

Velaglucerase alfa (VPRIV®) is a glucocerebrosidase produced in a human fibrosarcoma cell line. portlandpress.commedscape.com This enzyme has an amino acid sequence identical to the naturally occurring human glucocerebrosidase. tg.org.auresearchgate.net

To achieve the desired glycosylation profile with high-mannose-type oligosaccharides, the production process for velaglucerase alfa incorporates a mannosidase I inhibitor, kifunensine, into the culture medium. portlandpress.com This inhibitor blocks the natural maturation of N-glycans, resulting in an enzyme with predominantly mannose-terminated glycans, which is crucial for macrophage targeting. oup.comportlandpress.com

Post-Translational Modifications and Glycan Remodeling in Bioproduction

Post-translational modifications, particularly N-linked glycosylation, are critical for the function and therapeutic efficacy of glucocerebrosidase. koreascience.krpnas.org The nascent GCase polypeptide undergoes significant modifications in the endoplasmic reticulum, where high-mannose oligosaccharide chains are added. nih.govpnas.org

The key to successful ERT for Gaucher disease lies in the presence of terminal mannose residues on the enzyme's N-glycans, which allows for efficient uptake by macrophages through mannose receptor-mediated endocytosis. portlandpress.comkoreascience.kr

Placental-derived this compound and CHO-cell-derived imiglucerase require in vitro enzymatic processing to remove terminal sialic acid, galactose, and N-acetylglucosamine residues to expose the underlying mannose structures. oup.comportlandpress.comkoreascience.kr

Human cell line-derived velaglucerase alfa achieves mannose termination in vivo through the inhibition of glycan maturation using kifunensine. portlandpress.com

Plant cell-derived taliglucerase alfa naturally possesses terminal mannose residues due to the unique processing that occurs in plant storage vacuoles. proteopedia.orgnih.gov

These glycoengineering strategies are essential to enhance the targeting of the enzyme to the affected cells and improve its therapeutic effect. koreascience.kr

Comparative Biochemical Characterization of Glucocerebrosidases from Diverse Production Platforms

While this compound, imiglucerase, velaglucerase alfa, and taliglucerase alfa are all forms of glucocerebrosidase used for ERT, they exhibit some biochemical differences due to their distinct production methods.

Velaglucerase alfa, derived from a human cell line, has an amino acid sequence identical to the native human enzyme, whereas imiglucerase has a single amino acid substitution (R495H). nih.govnih.gov this compound also shares the native amino acid sequence. nih.gov

The primary differences lie in their glycosylation profiles. portlandpress.comnih.gov

Imiglucerase has remodeled complex N-glycans. oup.com

Velaglucerase alfa has predominantly high-mannose N-glycans. portlandpress.com

Taliglucerase alfa has paucimannosidic N-glycans, which are mannose-terminated structures specific to plants. portlandpress.comnih.gov

Despite these variations in glycosylation, studies have shown that the enzymatic activity, stability, and cellular uptake by macrophages are largely similar among the recombinant enzymes. portlandpress.comnih.gov Comparative studies have indicated no significant differences in efficacy between this compound and imiglucerase, or between imiglucerase and velaglucerase alfa. nih.govdovepress.com These findings suggest that the different glycoengineering strategies successfully produce functional enzymes capable of effectively treating Gaucher disease. portlandpress.com

Interactive Data Table: Comparison of Different Glucocerebrosidase Preparations

FeatureThis compound (Ceredase®)Imiglucerase (Cerezyme®)Velaglucerase alfa (VPRIV®)Taliglucerase alfa (Elelyso®)
Source Human Placenta nih.govwikipedia.orgRecombinant (CHO cells) oup.comnih.govRecombinant (Human fibrosarcoma cells) portlandpress.commedscape.comRecombinant (Carrot cells) portlandpress.commedscape.com
Amino Acid Sequence Identical to native human GCase nih.govR495H substitution nih.govIdentical to native human GCase tg.org.auresearchgate.netR495H substitution, N-terminal and C-terminal extensions nih.gov
Glycosylation Modified complex N-glycans wikipedia.orgRemodeled complex N-glycans oup.comHigh-mannose N-glycans portlandpress.comPaucimannosidic N-glycans nih.gov
Mannose Exposure Method In vitro enzymatic modification nih.govIn vitro enzymatic modification oup.comportlandpress.comIn vivo inhibition of glycan maturation portlandpress.comNatural processing in plant vacuoles proteopedia.org
FDA Approval Year 1991 nih.govwikipedia.org1994 nih.govmedscape.com2010 medscape.com2012 medscape.com
Market Status Withdrawn wikipedia.orgAvailableAvailableAvailable

Preclinical Research Frameworks and Analytical Approaches for Alglucerase and Analogs

In Vitro Cellular Models for Enzyme Activity and Uptake Studies

In vitro cellular models are indispensable tools for the preclinical evaluation of alglucerase and its analogs. These models allow for the detailed investigation of enzyme activity, cellular uptake, and lysosomal function in a controlled environment.

Macrophage and Dendritic Cell Culture Systems

Macrophages are a primary target for this compound, as they are the main cell type affected in Gaucher disease. iucr.orgnih.govoup.com Consequently, macrophage culture systems are extensively used in preclinical studies. These systems can utilize murine or human macrophages to examine the binding, uptake, and degradation of this compound. jci.org Studies have shown that macrophages possess a high number of mannose-dependent receptors for this compound, facilitating its uptake. jci.org Human monocyte-derived macrophages, in particular, serve as a valuable model to assess inter-individual differences in the uptake of recombinant glucocerebrosidases. nih.gov

Dendritic cells, which are also major antigen-presenting cells, express mannose-binding lectins on their surface, making them another relevant cell type for studying the uptake of mannose-terminated glycoproteins like this compound. google.com Comparative studies have been conducted to investigate the binding and uptake of different recombinant glucocerebrosidase preparations in isolated dendritic cells. nih.gov

Table 1: Cellular Models Used in this compound Research

Cell Type Application Key Findings
Murine Macrophages Study of this compound binding, uptake, and degradation. jci.org Possess approximately 500,000 mannose-dependent receptors for this compound per cell. jci.org
Human Monocyte-Derived Macrophages Investigation of inter-individual differences in enzyme uptake. nih.gov Uptake of recombinant glucocerebrosidases involves multiple receptors. nih.gov
Dendritic Cells Evaluation of uptake of mannose-terminated glycoproteins. nih.govgoogle.com Uptake of different recombinant glucocerebrosidases is comparable. nih.gov
COS-1 Cells Study of mannose receptor binding. jci.org Used for transfection with mannose receptor cDNA to confirm its role in this compound binding. jci.org
Gaucher Disease Fibroblasts Assessment of the ability of the enzyme to correct the cellular defect. biorxiv.org Used to study the restoration of lysosomal function upon enzyme uptake. biorxiv.org

Lysosomal Functionality Assays in Cellular Contexts

Once taken up by the cells, this compound must be trafficked to the lysosomes to exert its therapeutic effect. Lysosomal functionality assays are therefore critical to confirm that the enzyme reaches its target organelle and is active. These assays often involve measuring the activity of the enzyme within the cell. For instance, an increase in β-GC activity in Gaucher disease patient-derived fibroblasts after treatment with the enzyme indicates successful delivery and function. biorxiv.org

Enzyme activity assays are laboratory methods that measure the rate of enzyme reactions. thermofisher.com They are crucial for studying enzyme kinetics and inhibition. thermofisher.com These assays can be direct, indirect, or coupled and are often based on spectroscopic techniques like absorption and fluorescence. thermofisher.com For example, a high-throughput lysosomal enzyme activity assay using 4-methylumbelliferyl-β-D-glucopyranoside (MUD) as a substrate can be employed to screen for compounds that enhance β-GC activity. biorxiv.org The restoration of lysosomal function can also be assessed by measuring the clearance of accumulated substrate, glucocerebroside, from the lysosomes of affected cells. nih.gov

In Vivo Non-Human Models for Biodistribution and Target Engagement

Animal models, such as the D409V Gaucher mouse model, are used to compare the in vivo properties of different forms of glucocerebrosidase. oup.com These models allow for the investigation of enzyme clearance from the circulation and its targeting to specific tissues. oup.com Studies using radio-labeled this compound have shown that the enzyme accumulates primarily in the liver, spleen, and bone marrow, which are the main sites of pathology in Gaucher disease. nih.gov The uptake of the enzyme by liver Kupffer cells and endothelial cells is mediated by mannose receptors. researchgate.net

Preclinical studies in animal models are a prerequisite for human clinical trials and provide crucial information for determining the potential of a new therapeutic. gaucherdisease.org These studies help to establish the rationale for the treatment and provide evidence of its potential effectiveness. gaucherdisease.org

Spectroscopic and Chromatographic Techniques for Enzyme Analysis

A variety of sophisticated analytical techniques are employed to ensure the quality, purity, and structural integrity of this compound preparations. These methods are crucial for both preclinical characterization and quality control during manufacturing.

Spectroscopic techniques, such as ultraviolet-visible (UV-Vis) spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are widely used in enzyme analysis. thermofisher.commdpi.com Enzyme assays based on photometry and fluorometry are common for measuring enzyme activity. thermofisher.combiopharminternational.com NMR spectroscopy can be used to study the structure of the enzyme and its interaction with other molecules. researchgate.net

Chromatographic techniques, including high-performance liquid chromatography (HPLC), size-exclusion chromatography (SEC), and liquid chromatography-mass spectrometry (LC-MS), are essential for analyzing the purity, stability, and glycan composition of this compound. mdpi.comgoprolytix.comresearchgate.netnih.gov SEC is used to monitor for aggregation and degradation of the enzyme. goprolytix.com HPLC is employed to analyze the glycan structures of the recombinant enzyme. researchgate.net LC-MS provides detailed information on the site-specific glycoform identification and relative quantification. nih.gov

Table 2: Analytical Techniques for this compound Characterization

Technique Application
Spectroscopy
UV-Visible Spectroscopy Enzyme activity assays. thermofisher.commdpi.com
Fluorescence Spectroscopy Enzyme activity assays. thermofisher.com
Nuclear Magnetic Resonance (NMR) Structural analysis. researchgate.net
Chromatography
High-Performance Liquid Chromatography (HPLC) Glycan structure analysis. researchgate.net
Size-Exclusion Chromatography (SEC) Analysis of enzyme aggregation and degradation. goprolytix.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Site-specific glycoform identification and quantification. nih.gov
Electrophoresis
SDS-PAGE Confirmation of enzyme purity and folding. goprolytix.com
Capillary Electrophoresis (CE-SDS) Confirmation of enzyme purity and folding. goprolytix.com

Advanced Structural Biology Techniques in Glucocerebrosidase Research (e.g., X-ray Crystallography)

Understanding the three-dimensional structure of glucocerebrosidase is fundamental to comprehending its function and the impact of mutations that cause Gaucher disease. ucl.ac.ukresearchgate.net X-ray crystallography has been a pivotal technique in elucidating the atomic-resolution structure of glucocerebrosidase. nih.goviucr.orgnasa.gov

The crystal structure of glucocerebrosidase reveals a globular protein composed of three domains. pnas.org It provides detailed insights into the active site, the binding of the substrate, and the mechanism of catalysis, which involves two key glutamic acid residues (E340 and E235). wikipedia.org The structure also highlights the importance of specific loops at the entrance of the active site that regulate substrate accessibility. pnas.org

Q & A

Q. What foundational methodologies are used to assess alglucerase's enzymatic activity in preclinical studies?

Researchers should employ in vitro assays measuring glucocerebrosidase activity using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) to quantify enzyme kinetics. Protocols must include controls for pH sensitivity (optimal activity at pH 5.5–6.0) and inhibitors like conduritol B epoxide to validate specificity. Standardize measurements against purified reference samples to minimize inter-lab variability .

How can the PICO framework structure clinical research questions for this compound trials?

Apply the P opulation (e.g., Gaucher disease type 1 patients), I ntervention (this compound dose/regimen), C omparison (e.g., imiglucerase or velaglucerase), and O utcome (hematologic/organometric improvements) framework. For example: "In pediatric GD1 patients (P), does biweekly this compound (30 IU/kg) (I) compared to monthly high-dose imiglucerase (60 IU/kg) (C) improve spleen volume reduction (O) over 24 months?" .

Q. What are the best practices for documenting this compound purification protocols in reproducible research?

Include placental tissue sourcing criteria (e.g., donor screening, storage temperature), column chromatography details (e.g., ligand specificity for glucocerebrosidase), and carbohydrate remodeling steps. Report enzyme purity via SDS-PAGE (>95%) and activity recovery rates. Use supplementary files for batch-specific data .

Advanced Research Questions

Q. How can researchers address retrospective study limitations when evaluating this compound’s long-term efficacy?

Retrospective cohorts often lack standardized dosing or outcome measures. Mitigate bias by:

  • Applying propensity score matching to balance baseline characteristics (e.g., spleen volume, genotype).
  • Using longitudinal mixed-effects models to account for missing data.
  • Validating findings with prospective sub-studies using WB-MRI biomarkers .

Q. What experimental frameworks compare this compound’s efficacy with newer ERTs in heterogeneous populations?

Design adaptive trials with stratified randomization based on biomarkers (e.g., chitotriosidase levels). Use non-inferiority margins (e.g., ≤15% difference in hemoglobin response) and composite endpoints (e.g., liver volume + bone crisis frequency). Include pharmacoeconomic analyses to justify clinical relevance despite equivalent efficacy .

Q. How should discrepancies in this compound’s pharmacokinetic data be resolved across studies?

Conduct meta-analyses adjusting for assay variability (e.g., ELISA vs. activity-based measurements). Use Bland-Altman plots to assess agreement between methods. Reconcile half-life differences (e.g., 3–5 minutes vs. 10–20 minutes) by standardizing sampling times and plasma processing protocols .

Q. What strategies improve systematic reviews of this compound’s clinical outcomes amid heterogeneous study designs?

Follow PRISMA guidelines with strict inclusion criteria (e.g., ≥12-month follow-up, MRI-confirmed organometry). Use GRADE to evaluate evidence quality, emphasizing studies with biomarker-correlated outcomes (e.g., lyso-Gb1 levels). Highlight gaps via sensitivity analyses excluding small cohorts or unblinded trials .

Data Contradiction & Validation

Q. How can conflicting reports on this compound’s immunogenicity be analyzed methodologically?

  • Perform anti-drug antibody (ADA) assays using radioimmunoprecipitation for high sensitivity.
  • Stratify patients by genotype (e.g., N370S vs. L444P) and treatment duration.
  • Correlate ADA titers with clinical outcomes (e.g., loss of efficacy in splenic response) using multivariate regression .

Q. What statistical approaches validate this compound’s dose-response relationships in underpowered studies?

Apply Bayesian hierarchical models to pool data from multiple low-N trials. Use bootstrapping to estimate confidence intervals for dose thresholds (e.g., 30 IU/kg vs. 60 IU/kg). Validate with pharmacokinetic/pharmacodynamic modeling .

Ethical & Logistical Considerations

Q. How can placental sourcing challenges for this compound production be addressed ethically in translational research?

Establish partnerships with accredited biobanks adhering to WHO tissue guidelines. Document informed consent processes and traceability protocols. Explore recombinant alternatives (e.g., imiglucerase) for comparative studies to reduce placental dependency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.